molecular formula C24H39N5O9 B034012 N-epsilon-(Octanoyl)lysyl-uracil polyoxin C CAS No. 100566-83-4

N-epsilon-(Octanoyl)lysyl-uracil polyoxin C

Cat. No. B034012
CAS RN: 100566-83-4
M. Wt: 541.6 g/mol
InChI Key: KQXVKGBKQDWQIX-WIPOLACYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-epsilon-(Octanoyl)lysyl-uracil polyoxin C (OLU-C) is a novel antifungal compound that has shown promising results in scientific research. It is a derivative of polyoxin C, a natural product isolated from the fermentation broth of Streptomyces cacaoi var. asoensis. OLU-C has been shown to have potent antifungal activity against a wide range of fungal pathogens, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.

Mechanism of Action

The mechanism of action of N-epsilon-(Octanoyl)lysyl-uracil polyoxin C is not fully understood. It is believed that N-epsilon-(Octanoyl)lysyl-uracil polyoxin C inhibits the biosynthesis of fungal cell wall components, such as chitin and beta-glucan. N-epsilon-(Octanoyl)lysyl-uracil polyoxin C has also been shown to disrupt fungal membrane integrity and cause leakage of intracellular contents.
Biochemical and Physiological Effects:
N-epsilon-(Octanoyl)lysyl-uracil polyoxin C has been shown to have low toxicity in vitro and in vivo. It does not affect the growth of mammalian cells at concentrations that are effective against fungal pathogens. N-epsilon-(Octanoyl)lysyl-uracil polyoxin C has also been shown to have low potential for drug-drug interactions.

Advantages and Limitations for Lab Experiments

One advantage of using N-epsilon-(Octanoyl)lysyl-uracil polyoxin C in lab experiments is its potent antifungal activity against a wide range of fungal pathogens. Another advantage is its low toxicity and low potential for drug-drug interactions. One limitation of using N-epsilon-(Octanoyl)lysyl-uracil polyoxin C is its high cost compared to other antifungal agents.

Future Directions

There are several future directions for research on N-epsilon-(Octanoyl)lysyl-uracil polyoxin C. One direction is to investigate the mechanism of action of N-epsilon-(Octanoyl)lysyl-uracil polyoxin C in more detail. Another direction is to study the pharmacokinetics and pharmacodynamics of N-epsilon-(Octanoyl)lysyl-uracil polyoxin C in animal models and humans. Additionally, the efficacy of N-epsilon-(Octanoyl)lysyl-uracil polyoxin C in combination with other antifungal agents should be explored. Finally, the potential of N-epsilon-(Octanoyl)lysyl-uracil polyoxin C for use in clinical settings should be investigated.

Synthesis Methods

N-epsilon-(Octanoyl)lysyl-uracil polyoxin C is synthesized by the reaction of polyoxin C with octanoyl chloride and N-epsilon-(tert-butoxycarbonyl)lysine methyl ester. The reaction is carried out in the presence of triethylamine and dichloromethane at room temperature. The product is then purified by column chromatography to obtain N-epsilon-(Octanoyl)lysyl-uracil polyoxin C in high yield and purity.

Scientific Research Applications

N-epsilon-(Octanoyl)lysyl-uracil polyoxin C has been extensively studied for its antifungal activity. In vitro studies have shown that N-epsilon-(Octanoyl)lysyl-uracil polyoxin C has potent activity against a wide range of fungal pathogens, including fluconazole-resistant strains of Candida albicans. In vivo studies have shown that N-epsilon-(Octanoyl)lysyl-uracil polyoxin C is effective in treating systemic candidiasis in mice. N-epsilon-(Octanoyl)lysyl-uracil polyoxin C has also been shown to have synergistic activity with other antifungal agents, such as amphotericin B and caspofungin.

properties

CAS RN

100566-83-4

Product Name

N-epsilon-(Octanoyl)lysyl-uracil polyoxin C

Molecular Formula

C24H39N5O9

Molecular Weight

541.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-7-(heptylamino)-7-oxoheptanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid

InChI

InChI=1S/C24H39N5O9/c1-2-3-4-5-8-12-26-15(30)10-7-6-9-14(25)21(34)28-17(23(35)36)20-18(32)19(33)22(38-20)29-13-11-16(31)27-24(29)37/h11,13-14,17-20,22,32-33H,2-10,12,25H2,1H3,(H,26,30)(H,28,34)(H,35,36)(H,27,31,37)/t14-,17-,18-,19+,20+,22+/m0/s1

InChI Key

KQXVKGBKQDWQIX-WIPOLACYSA-N

Isomeric SMILES

CCCCCCCNC(=O)CCCC[C@@H](C(=O)N[C@@H]([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N

SMILES

CCCCCCCNC(=O)CCCCC(C(=O)NC(C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N

Canonical SMILES

CCCCCCCNC(=O)CCCCC(C(=O)NC(C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N

Other CAS RN

100566-83-4

synonyms

N-epsilon-(octanoyl)lysyl-uracil polyoxin C
Oct-Lys-UPOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.